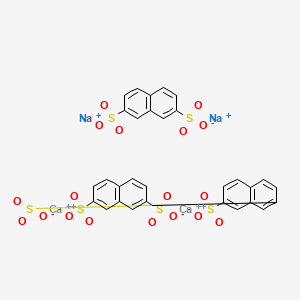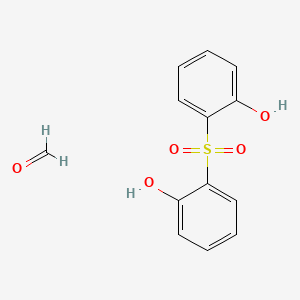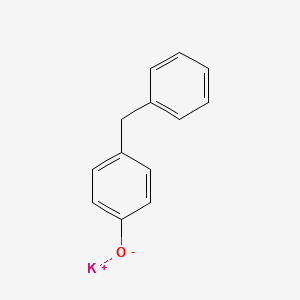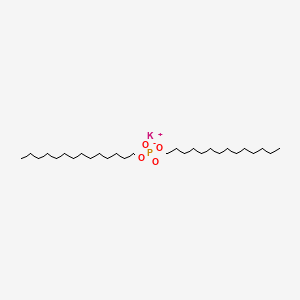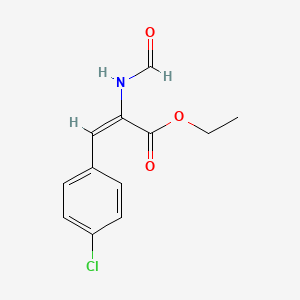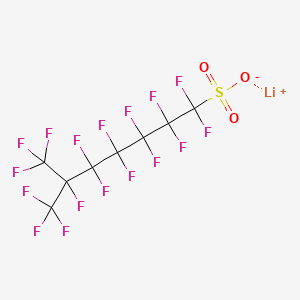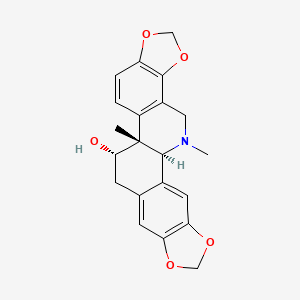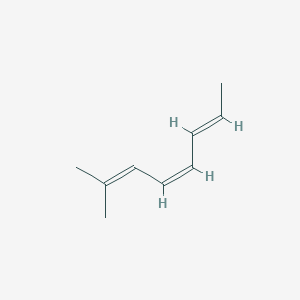
4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with nitrophenyl, phenyl, and p-tolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine typically involves multi-step organic reactions. One common method is the condensation of appropriate substituted benzaldehydes with pyridine derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and p-tolyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can engage in hydrogen bonding and π-π interactions with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine
- 4-(3-Nitrophenyl)-6-(p-tolyl)-2-phenylpyridine
- 4-(3-Nitrophenyl)-6-phenyl-2-(m-tolyl)pyridine
Uniqueness
4-(3-Nitrophenyl)-6-phenyl-2-(p-tolyl)pyridine is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of the nitrophenyl group at the 4-position of the pyridine ring can enhance its electron-withdrawing properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
71720-46-2 |
|---|---|
Fórmula molecular |
C24H18N2O2 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-4-(3-nitrophenyl)-6-phenylpyridine |
InChI |
InChI=1S/C24H18N2O2/c1-17-10-12-19(13-11-17)24-16-21(20-8-5-9-22(14-20)26(27)28)15-23(25-24)18-6-3-2-4-7-18/h2-16H,1H3 |
Clave InChI |
YPYPJMXGXMZAHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


